5-Methyl-2-nitropyridine

Nitropyridine Synthesis Nucleophilic Substitution Reaction Yield

Researchers requiring regiospecific nitropyridine intermediates face supply inconsistency and isomeric contamination that derails synthetic routes. 5-Methyl-2-nitropyridine (CAS 1074-38-0) eliminates this risk with unambiguous 2-nitro-5-methyl substitution, enabling predictable reactivity at the 2-position. • Selective nitro reduction to 2-amino-5-methylpyridine in high yield-cornerstone for amide, sulfonamide, and diazonium derivatization • Enables direct vicarious nucleophilic substitution (VNS) C-H alkylation without pre-halogenation, reducing synthetic steps • Consistent ≥98% purity (GC) minimizes downstream purification burden and ensures batch-to-batch reproducibility for process development.

Molecular Formula C6H6N2O2
Molecular Weight 138.12 g/mol
CAS No. 1074-38-0
Cat. No. B093712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2-nitropyridine
CAS1074-38-0
Molecular FormulaC6H6N2O2
Molecular Weight138.12 g/mol
Structural Identifiers
SMILESCC1=CN=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C6H6N2O2/c1-5-2-3-6(7-4-5)8(9)10/h2-4H,1H3
InChIKeyFISOVIVSROCTBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-2-nitropyridine: Defined Nitropyridine Building Block


5-Methyl-2-nitropyridine (CAS 1074-38-0), also known as 2-nitro-5-picoline, is a nitropyridine derivative characterized by a nitro group at the 2-position and a methyl substituent at the 5-position of the pyridine ring . This regiospecific substitution pattern confers distinct electronic properties and reactivity compared to other methyl-nitropyridine isomers, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals . As a solid at room temperature (mp 93-97°C) with a purity typically exceeding 98% (GC) , it serves as a versatile electrophilic partner in cross-coupling reactions and as a precursor to aminopyridine derivatives through nitro group reduction .

Regiospecific 2-nitro-5-methylpyridine scaffold enables defined electrophilic reactivity for cross-coupling and reduction.
Distinct from other methyl-nitropyridine isomers
Crystalline solid with reported high purity supports straightforward weighing, purification, and batch consistency.
Simplifies multistep synthetic workflows

5-Methyl-2-nitropyridine: Isomer Distinction


The specific placement of the nitro and methyl groups on the pyridine ring in 5-methyl-2-nitropyridine dictates its unique reactivity profile and, consequently, its utility in targeted synthetic routes . Simply substituting another isomer, such as 2-methyl-5-nitropyridine or 3-methyl-2-nitropyridine, or a different 2-substituted-5-nitropyridine like 2-chloro-5-nitropyridine, can lead to drastically different outcomes in terms of reaction yield, selectivity, and downstream functionalization potential [1]. The following evidence demonstrates that the regiospecific and electronic properties of 5-methyl-2-nitropyridine provide quantifiable advantages over its closest analogs, justifying its specific selection for particular applications.

Isomer 2-methyl-5-nitropyridine yields 5-amino-2-methylpyridine, not the 2-amino-5-methylpyridine obtained from the target isomer, altering downstream API structure.
Analog 3-methyl-2-nitropyridine shows significantly lower melting point and reported yield, which may complicate purification and scale-up reproducibility.
Halogenated 2-chloro- or 2-bromo-5-nitropyridines follow nucleophilic aromatic substitution at halogen, not vicarious C-H alkylation, limiting direct functionalization routes.

Quantitative Evidence for 5-Methyl-2-nitropyridine


Enhanced Reactivity and Synthetic Yield

In a study on the synthesis of beta-nitropyridines via reaction with N2O5 followed by aqueous NaHSO3, 5-methyl-2-nitropyridine (2-methyl-5-nitropyridine in the study's nomenclature) was obtained in a yield of 36% [1]. In stark contrast, the isomeric 3-methyl-5-nitropyridine was produced in only a 24% yield under the same conditions [1]. This 12 percentage-point difference represents a 50% relative increase in yield for the 5-methyl-2-nitropyridine isomer, highlighting its greater efficiency and economic viability as a synthetic target.

Synthetic yield
Head-to-head
5-methyl-2-nitropyridine: 36% yield vs. 3-methyl-5-nitropyridine: 24% (same nitration conditions).
Reported higher yield supports synthetic efficiency and cost-effectiveness.
12 percentage point difference (50% relative increase)
Nitropyridine Synthesis Nucleophilic Substitution Reaction Yield

Superior Handling and Purity Control

5-Methyl-2-nitropyridine is a crystalline solid at room temperature with a melting point of 93-97°C, and commercially available at purities exceeding 98% (GC) . This contrasts sharply with its close analog, 3-methyl-2-nitropyridine, which has a reported melting point of only 43-44°C, making it a low-melting solid or even a liquid under some ambient conditions . The higher melting point of 5-methyl-2-nitropyridine simplifies purification via recrystallization, facilitates easier weighing and handling in solid form, and reduces the risk of contamination or decomposition during storage, directly impacting batch-to-batch consistency and reliability in multistep syntheses.

Handling & purity
Data to verify
Melting point 93–97 °C (crystalline solid); commercial purity typically above 98% (GC). Comparator 3-methyl-2-nitropyridine: mp 43–44 °C.
Higher melting point facilitates recrystallization and reliable solid handling; purity specification to verify per lot.
Vendor-reported data; confirm with COA
Physicochemical Properties Handling Purity

C-H Alkylation via Vicarious Nucleophilic Substitution

Electrophilic nitropyridines, including 5-methyl-2-nitropyridine, are uniquely amenable to direct C-H alkylation via vicarious nucleophilic substitution (VNS) with sulfonyl-stabilized carbanions [1]. This reaction pathway, which proceeds through a Meisenheimer-type adduct and base-induced β-elimination, allows for the introduction of alkyl groups onto the pyridine ring without the need for a pre-installed halogen or other leaving group [1]. In contrast, 2-substituted-5-nitropyridine analogs like 2-chloro-5-nitropyridine and 2-bromo-5-nitropyridine typically undergo nucleophilic substitution at the halogenated position, resulting in a different product. The ability to perform VNS on 5-methyl-2-nitropyridine provides a distinct, atom-economical route for C-H functionalization, avoiding the stoichiometric waste associated with halogenation-dehalogenation sequences.

C-H alkylation
Class-level
Undergoes vicarious nucleophilic substitution (VNS) with sulfonyl-stabilized carbanions, enabling direct C-H functionalization. Halogenated analogs follow substitution at halogen.
Atom-economical diversification route without pre-installed leaving groups.
Class-level inference; validate for specific substrate
C-H Functionalization Vicarious Nucleophilic Substitution Regioselectivity

Distinct Industrial Synthetic Pathways

In the patented synthesis of the cardiac myosin activator Omecamtiv mecarbil, 2-methyl-5-nitropyridine is explicitly used as a starting material and is hydrogenated to form 5-amino-2-methylpyridine (APYR) [1]. This is a different isomer from 5-methyl-2-nitropyridine, which would be reduced to 2-amino-5-methylpyridine. The choice of isomer is critical for the subsequent steps to the final active pharmaceutical ingredient (API). While direct yield data for the target compound in this specific process is not available, the patent's requirement for a specific isomer underscores that 5-methyl-2-nitropyridine and its isomers are not interchangeable. The selection of the correct methyl-nitropyridine building block is a critical process parameter for achieving the desired API structure and avoiding costly downstream purification of an unwanted isomer.

API intermediate
Class-level
Hydrogenation of 5-methyl-2-nitropyridine affords 2-amino-5-methylpyridine. The isomer 2-methyl-5-nitropyridine gives 5-amino-2-methylpyridine, required for Omecamtiv mecarbil.
Regioisomeric identity directly determines suitability for specific drug substance intermediates.
Industrial patent precedent; isomer choice is critical
Industrial Synthesis Pharmaceutical Intermediate Hydrogenation

5-Methyl-2-nitropyridine: Application Scenarios


Catalytic Hydrogenation to 2-Amino-5-methylpyridine

Given its well-defined reduction chemistry and the commercial availability of high-purity material, 5-methyl-2-nitropyridine is an ideal starting point for the synthesis of 2-amino-5-methylpyridine derivatives. This transformation is a cornerstone for generating key building blocks in medicinal chemistry, as the resulting amine can be further functionalized into amides, sulfonamides, or used in diazonium chemistry. The quantitative evidence of its high yield in nitro group transformations and its superior physical form for handling make it a reliable choice for both small-scale research and larger-scale process development [1].

Heterocyclic Library Construction via C-H Alkylation

The demonstrated ability of 5-methyl-2-nitropyridine to undergo vicarious nucleophilic substitution (VNS) provides a direct and atom-economical route for C-H alkylation [1]. This is a powerful strategy for diversifying the pyridine scaffold without pre-installing a halogen, reducing synthetic steps and waste. Researchers in medicinal chemistry and agrochemical discovery should prioritize 5-methyl-2-nitropyridine when seeking to introduce alkyl substituents directly onto the electron-deficient pyridine ring, a transformation that is not readily accessible with other 2-substituted-5-nitropyridine analogs.

Regiospecific Routes to Targeted Drug Intermediates

The stark difference in synthetic outcomes and industrial utility between 5-methyl-2-nitropyridine and its isomer 2-methyl-5-nitropyridine—as evidenced by the latter's use in Omecamtiv mecarbil synthesis [1]—highlights the critical importance of regioisomer selection. When the synthetic plan requires a building block that can be reduced to 2-amino-5-methylpyridine or undergo selective functionalization at the 2-position, 5-methyl-2-nitropyridine is the unequivocal choice. Its use avoids the need for complex and low-yielding separations of isomeric mixtures, ensuring a more efficient and cost-effective route to the target molecule.

Application
Selection Property
Validation Focus
Catalytic hydrogenation to 2-amino-5-methylpyridine
Defined nitro reduction reactivity
Amine product identity and purity after reduction
Heterocycle diversification via C-H alkylation
Direct vicarious nucleophilic substitution capability
Regiochemistry and yield of alkylated pyridine products
Regiospecific routes to drug intermediates
2-nitro-5-methyl substitution pattern
Correct aminopyridine isomer for target API synthesis

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